![molecular formula C8H10N4 B2617080 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 2092431-11-1](/img/structure/B2617080.png)

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines has been realized, which provides an efficient approach for the synthesis of related compounds .科学的研究の応用

Synthesis and Organic Chemistry Applications

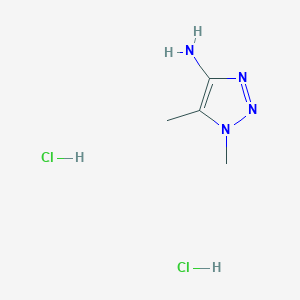

- An unexpected formation of pyrazolopyrimidines was observed during attempts to obtain 5-substituted tetrazoles from carbonitriles, highlighting the compound's reactivity and potential in synthesizing novel heterocyclic compounds (Faria et al., 2013).

Corrosion Inhibition

- Pyrazolopyrimidine derivatives have been studied for their corrosion inhibition properties and adsorption characteristics on C-steel surfaces in HCl, demonstrating potential for industrial applications in protecting metals from corrosion (Abdel Hameed et al., 2020).

Antimicrobial and Antitumor Activities

- Novel pyrazolopyrimidine derivatives have been synthesized and tested for their anti-inflammatory and analgesic activities, with some compounds showing comparable activity to standard drugs (Ismail et al., 2007).

- Cytotoxic and antimicrobial activities were investigated for some novel heterocycles, demonstrating promising results for future pharmaceutical applications (Ramadan et al., 2019).

Drug Design and Pharmacological Applications

- Pyrazolopyrimidine derivatives have been developed as potential anti-inflammatory and analgesic agents, offering insights into the design of new pharmaceuticals (Shamroukh et al., 2007).

Heterocyclic Compound Synthesis

- The compound's reactivity was leveraged in the synthesis of diverse heterocyclic systems, indicating its versatility in organic synthesis and potential for generating novel compounds with varied biological activities (Youssef & Omar, 2007).

作用機序

Target of Action

A structurally similar compound, a chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, is known to inhibit bruton’s tyrosine kinase (btk) .

Mode of Action

If it acts similarly to the btk inhibitor mentioned above, it may bind to the kinase, inhibiting its activity and leading to downstream effects .

Biochemical Pathways

If it acts as a BTK inhibitor, it could affect pathways related to B-cell receptor signaling .

Pharmacokinetics

A related compound showed very low solubility in different media , which could impact its bioavailability.

Result of Action

A structurally similar compound showed noticeable intracellular in vitro anti-tubercular activity .

特性

IUPAC Name |

5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-6-2-3-12-8(11-6)7(4-9)5-10-12/h5-6,11H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKURNPMVEXUGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C(=C(C=N2)C#N)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2616999.png)

![N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B2617006.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2617007.png)

![N-[(2-nitrophenyl)methyl]oxetan-3-amine](/img/structure/B2617008.png)

![4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2617010.png)

![1-[4-(4-{9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B2617013.png)

![N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B2617014.png)

![Methyl 5-chloro-6-oxo-1-[4-(trifluoromethyl)-benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2617020.png)